Ethyl 2,2-difluorotetradecanoate

Description

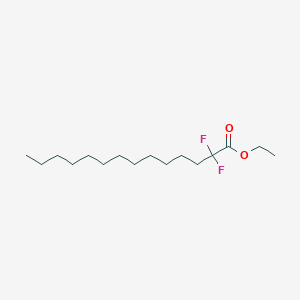

Ethyl 2,2-difluorotetradecanoate is a fluorinated ester derivative of tetradecanoic acid (myristic acid), featuring two fluorine atoms at the 2-position of the carbon chain. Its molecular formula is C₁₆H₂₉F₂O₂, with an average molecular mass of approximately 294.4 g/mol. This compound is of interest in organic synthesis, pharmaceuticals, and material science due to the unique properties imparted by fluorine substitution, such as enhanced metabolic stability, lipophilicity, and resistance to enzymatic degradation.

Properties

Molecular Formula |

C16H30F2O2 |

|---|---|

Molecular Weight |

292.40 g/mol |

IUPAC Name |

ethyl 2,2-difluorotetradecanoate |

InChI |

InChI=1S/C16H30F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20-4-2/h3-14H2,1-2H3 |

InChI Key |

BFZPJRCHANBANN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OCC)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest analog in the provided evidence is Ethyl 2,2-difluoro-3-hydroxydodecanoate (C₁₄H₂₆F₂O₃; RN 172941-62-7) . Key differences include:

- Chain Length: The dodecanoate derivative (C12 chain) is two carbons shorter than the tetradecanoate (C14 chain).

- Functional Groups: The dodecanoate analog contains a hydroxyl group at the 3-position, absent in the target compound.

Physicochemical Properties

*Data for this compound are estimated based on structural analogs due to lack of direct experimental reports.

Implications of Structural Variations

The absence of a hydroxyl group in the tetradecanoate further amplifies hydrophobicity, which may enhance metabolic stability in biological systems .

Synthetic Challenges: Introducing fluorine atoms at the 2-position requires precise fluorination techniques (e.g., electrophilic fluorination or deoxyfluorination). The hydroxyl group in the dodecanoate analog adds complexity to synthesis, necessitating protection/deprotection strategies .

Thermal Stability: Longer alkyl chains (tetradecanoate) typically exhibit higher melting/boiling points than shorter analogs (dodecanoate). However, the hydroxyl group in the dodecanoate may reduce thermal stability due to intermolecular hydrogen bonding.

Research Findings and Trends

- Fluorination Effects: Fluorine substitution at the 2-position is known to sterically hinder enzymatic cleavage of ester bonds, as demonstrated in studies on fluorinated lipid analogs .

- Chain Length vs. Functionality : Shorter-chain fluorinated esters (e.g., C12) with polar groups like hydroxyls are often prioritized in drug delivery systems for balanced solubility and permeability. In contrast, longer-chain derivatives (e.g., C14) may be more suited for industrial applications requiring high hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.